molecular formula C14H28O6 B048864 Octyl-beta-D-glucopyranoside CAS No. 78168-20-4

Octyl-beta-D-glucopyranoside

Cat. No.: B048864
CAS No.: 78168-20-4
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-RKQHYHRCSA-N
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Description

Mechanism of Action

Target of Action

Octyl Beta-D-Glucopyranoside (OBG) is a non-ionic detergent that is primarily targeted at membrane-bound proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

OBG interacts with its targets by disrupting hydrophobic interactions while maintaining the protein structure . This enables the solubilization and purification of membrane proteins . It forms self-assembled nanostructures in water , which can encapsulate other compounds for delivery .

Biochemical Pathways

OBG affects the biochemical pathways associated with the function of membrane proteins. By solubilizing these proteins, it can influence the pathways they are involved in, such as signal transduction or molecule transport . .

Pharmacokinetics

Its high water solubility suggests it could have good bioavailability. It’s also worth noting that OBG can be used to form lipid/sugar vesicles for drug delivery , which could influence its pharmacokinetic properties.

Result of Action

The primary result of OBG’s action is the solubilization and purification of membrane proteins . This can facilitate the study of these proteins and their functions. Additionally, OBG has been shown to increase the resolution of proteins in 2D gels , aiding in protein analysis.

Action Environment

The action of OBG can be influenced by environmental factors. For instance, the presence of cholesterol can modify the thermodynamic parameters of membranes, such as phase transition temperature, enthalpy change, and cooperativity . Furthermore, the stability of lipid vesicles containing OBG can be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

Octyl beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the solubilization of membrane-bound proteins in their native state . It interacts with various biomolecules, including enzymes and proteins, disrupting hydrophobic interactions while maintaining protein structure . This property makes Octyl beta-D-glucopyranoside an effective tool for the extraction and purification of membrane proteins .

Cellular Effects

Octyl beta-D-glucopyranoside has been found to have effects on various types of cells and cellular processes. For instance, it has been used in the formation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and Octyl beta-D-glucopyranoside . These lipid/sugar materials have potential properties to use as nanovesicles for drug delivery .

Molecular Mechanism

The mechanism of action of Octyl beta-D-glucopyranoside involves the disruption of hydrophobic interactions while maintaining protein structure . This allows for the solubilization and purification of membrane proteins . Furthermore, Octyl beta-D-glucopyranoside can act synergistically with cholesterol in polar–nonpolar spaces of the DPPC bilayer, where the hydrophobic nature of certain drugs leads to incorporation into this hybrid core .

Temporal Effects in Laboratory Settings

In laboratory settings, Octyl beta-D-glucopyranoside has demonstrated good stability over time. For instance, lipid vesicles containing Octyl beta-D-glucopyranoside at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage . The relative activities of the Octyl beta-D-glucopyranoside under optimized synthesis reaction conditions decreased dramatically after 2–3 days of incubation .

Metabolic Pathways

Given its role in the solubilization of membrane-bound proteins, it may interact with various enzymes and cofactors involved in these proteins’ metabolic pathways .

Transport and Distribution

Octyl beta-D-glucopyranoside is used in the formation of lipid vesicles for drug delivery, suggesting that it can be transported and distributed within cells and tissues

Subcellular Localization

Given its role in the solubilization of membrane-bound proteins, it is likely that it localizes to the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl beta-D-glucopyranoside typically involves the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide as a catalyst. This reaction yields 1-octyl-2,3,4,6-tetra-acetyl-beta-D-glucopyranoside, which is then subjected to deacetylation to produce octyl beta-D-glucopyranoside . Another method involves enzymatic synthesis using engineered beta-glucosidase in organic solvents and ionic liquids, achieving high yields under mild conditions .

Industrial Production Methods

Industrial production methods for octyl beta-D-glucopyranoside often utilize similar synthetic routes but on a larger scale. The use of zinc oxide as a catalyst is preferred due to its cost-effectiveness and stability . Enzymatic synthesis is also gaining attention for its regio- and stereo-selectivity, which is advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Octyl beta-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and octanol. Transglucosylation involves the transfer of the glucosyl moiety to another acceptor molecule .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Decyl beta-D-glucopyranoside
  • Nonyl beta-D-glucopyranoside
  • Dodecyl beta-D-maltoside

Uniqueness

Octyl beta-D-glucopyranoside is unique due to its high critical micelle concentration, which allows for easy removal by dialysis compared to other non-ionic detergents. Its well-defined chemical structure and high water solubility make it superior for membrane solubilization .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
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InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HEGSGKPQLMEBJL-RKQHYHRCSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
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Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
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Molecular Formula

C14H28O6
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DSSTOX Substance ID

DTXSID6042234
Record name Octyl beta-D-glucopyranoside
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Molecular Weight

292.37 g/mol
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Physical Description

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS]
Record name n-Octyl-beta-D-glucoside
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CAS No.

29836-26-8, 41444-50-2
Record name Octyl β-D-glucopyranoside
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Record name Octyl-beta-D-glucoside
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Record name Octyl beta-D-glucopyranoside
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Record name Octyl glucoside
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Record name 1-O-octyl-β-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Octyl beta-D-glucopyranoside disrupts biological membranes by solubilizing membrane proteins. It inserts its alkyl chain into the hydrophobic core of the lipid bilayer, while its hydrophilic glucopyranoside headgroup interacts with water molecules. This disrupts the membrane structure and allows for the extraction of membrane proteins. [, , , ]

A: The effect of octyl beta-D-glucopyranoside on protein activity is protein-dependent. Some proteins retain their activity after solubilization, while others may be inactivated or exhibit altered activity. [, , , , , , , , , , , , , ]

A: Yes, octyl beta-D-glucopyranoside can be used to reconstitute solubilized membrane proteins into artificial lipid bilayers, such as liposomes. This process allows for the study of protein function in a controlled environment. [, , , , , , ]

ANone: The molecular formula of octyl beta-D-glucopyranoside is C14H28O6, and its molecular weight is 292.38 g/mol.

A: Octyl beta-D-glucopyranoside does not absorb strongly in the UV-visible region but can be detected by techniques such as NMR and mass spectrometry. [, , ]

A: Octyl beta-D-glucopyranoside is not known to have inherent catalytic properties. It is primarily used as a tool for solubilizing and manipulating membrane proteins. [, ]

ANone: Octyl beta-D-glucopyranoside is used for a wide range of applications, including:

  • Solubilization and purification of membrane proteins: It effectively extracts membrane proteins while maintaining their native structure and function in many cases. [, , , , , , , , , , , , , , , , , ]
  • Reconstitution of membrane proteins: It allows the insertion of purified proteins into artificial membranes like liposomes for functional and structural studies. [, , , , , , ]
  • Studying protein-protein interactions: It can be used to investigate interactions between membrane proteins by controlling their association and dissociation. [, , ]

ANone: While the provided literature doesn't extensively cover computational studies on octyl beta-D-glucopyranoside itself, its interactions with proteins and membranes are likely studied using molecular dynamics simulations and other techniques in current research.

A: Using a disaccharide headgroup can alter the detergent's solubility, micelle size, and ability to stabilize certain membrane proteins. []

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